Homoyessotoxin vs. Yessotoxin: Comparative Mouse LD50 Data and Toxicological Distinctions
In a direct head-to-head acute toxicity study comparing YTX analogues via intraperitoneal (i.p.) administration in mice, homoyessotoxin (homoYTX) demonstrated an LD50 of 444 μg/kg, while yessotoxin (YTX) exhibited an LD50 of 512 μg/kg, representing a 13.3% lower lethal dose threshold for homoYTX [1]. For context, 45-hydroxy-homoyessotoxin (45-OH-homoYTX) at 750 μg/kg caused no mortality, and okadaic acid (OA) showed higher potency with LD50=225 μg/kg [1]. After oral administration (1-2 mg/kg), neither YTX nor homoYTX caused death or overt toxicity signs, whereas OA at 2 mg/kg oral induced diarrhea, body weight loss, and 4/5 deaths [1]. Distinct pre-mortem behavior was observed: mice treated with YTX and homoYTX displayed restlessness and jumping before death, contrasting with OA-treated mice which were motionless and cyanotic [1].
| Evidence Dimension | Intraperitoneal acute lethality (LD50) in mice |
|---|---|
| Target Compound Data | LD50 = 444 μg/kg (homoYTX) |
| Comparator Or Baseline | YTX LD50 = 512 μg/kg; 45-OH-homoYTX LD50 >750 μg/kg (no death); OA LD50 = 225 μg/kg |
| Quantified Difference | homoYTX is 13.3% more potent than YTX (444 vs 512 μg/kg); 45-OH-homoYTX is >41% less potent than homoYTX |
| Conditions | Acute toxicity study; intraperitoneal injection; mice; observation period for lethality |
Why This Matters
For toxicology researchers requiring a defined reference toxin with intermediate intraperitoneal potency within the YTX analogue series, homoyessotoxin provides a quantitatively distinct benchmark between the more potent yessotoxin and the substantially less potent 45-hydroxy derivative.
- [1] Tubaro A, Sosa S, Carbonatto M, et al. Oral and intraperitoneal acute toxicity studies of yessotoxin and homoyessotoxins in mice. Toxicon. 2003;41(7):783-792. View Source
